The synthesis of (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid typically involves the following steps:
Technical Parameters:
The molecular structure of (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid can be described as follows:
InChI=1S/C8H12F3NO3/c1-7(2)6(11)10-5(9)4(3)12/h5H,1-2H3,(H,11,12)
which provides a detailed description of its connectivity .(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure for various applications in medicinal chemistry .
The mechanism of action of (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid primarily revolves around its interaction with biological targets:
Data regarding specific targets and pathways are still under investigation but suggest potential therapeutic applications in metabolic disorders and cancer treatment .
The physical and chemical properties of (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid include:
These properties are crucial for handling and application in laboratory settings .
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid has several applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3